molecular formula C14H14N2O3 B2743056 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 957023-35-7

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2743056
CAS No.: 957023-35-7
M. Wt: 258.277
InChI Key: IAIWVFLYNWXZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-8-11(9-17)14(15-16)10-3-4-12-13(7-10)19-6-2-5-18-12/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWVFLYNWXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCCO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the construction of the benzodioxepin ring system followed by the introduction of the pyrazole and aldehyde functionalities. Common synthetic routes may include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as benzodioxepin derivatives and pyrazole derivatives, under specific conditions (e.g., heating, use of catalysts).

  • Reduction Reactions: : Reduction steps may be required to convert intermediate compounds into the final product. This can involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation Reactions: : Oxidation steps may be necessary to introduce the aldehyde group. Common oxidizing agents include chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the benzodioxepin or pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : KMnO4, HNO3, CrO3, PCC

  • Reduction: : LiAlH4, NaBH4, H2 (catalyst: palladium on carbon)

  • Substitution: : Various nucleophiles (e.g., amines, alcohols) under acidic or basic conditions

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Pyrazolidine derivatives

  • Substitution: : Substituted benzodioxepin or pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes or receptors. It can also serve as a probe to investigate cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific biological target. For example, if it interacts with a particular enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological/Functional Notes Source
Target Compound C₁₄H₁₄N₂O₃ 1-Me, 3-benzodioxepin, 4-CHO Pharmaceutical potential; limited toxicity data
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) C₁₆H₁₃FN₂O 1-CHO, 3-FPh, 5-Ph (dihydropyrazole) Structurally confirmed; no activity data reported
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₂N₂O 1-Ph, 3-Ph, 4-CHO Intermediate for antimicrobials; synthetic utility
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde C₁₂H₁₂N₂O₃ 1-H, 3-(3,4-dimethoxyphenyl), 4-CHO Purity 95%; used in organic synthesis
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one C₂₀H₁₄O₅ Benzodioxepin fused with furochromenone High toxicity (LC₅₀ = 134.90 ppm in BSLT)
Key Findings :

Structural Variations :

  • The target compound’s benzodioxepin ring distinguishes it from simpler phenyl- or heteroaryl-substituted pyrazoles (e.g., fluorophenyl in or dimethoxyphenyl in ). This bicyclic ether system may enhance lipophilicity and influence binding interactions in biological systems.
  • Aldehyde Position : All compared compounds retain the aldehyde group at pyrazole position 4, suggesting its critical role as a reactive site for condensation or nucleophilic addition reactions .

Antimicrobial Potential: Pyrazole-4-carbaldehydes like 1,3-diphenyl derivatives serve as precursors for antimicrobial agents, suggesting that the target compound could be similarly functionalized .

Substituted dihydrobenzodioxepins (as in ) are often synthesized via cyclization reactions, which may apply to the target compound’s benzodioxepin moiety.

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3

Key Characteristics

PropertyValue
Molecular Weight258.28 g/mol
Melting Point169-170 °C
Purity≥ 95%
CAS Number926205-57-4

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The detailed synthetic route often includes:

  • Formation of the pyrazole ring.
  • Introduction of the benzodioxepin moiety.
  • Functionalization at the aldehyde position.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. For instance, a study demonstrated that related compounds showed efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.

Case Study: Antifungal Activity
A related pyrazole derivative was tested against several phytopathogenic fungi, showing higher antifungal activity than standard treatments like boscalid . The docking studies suggested that these compounds interact effectively with target enzymes in the fungal metabolism.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

Research Findings:
A comparative study highlighted that certain pyrazole derivatives significantly lowered inflammation markers in animal models, suggesting a promising therapeutic application for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds like this often act as inhibitors of key enzymes involved in microbial metabolism or inflammation.
  • Molecular Interactions: The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with target proteins.
  • Structural Activity Relationship (SAR): Studies have shown that modifications in the structure can lead to enhanced biological activity, underscoring the importance of SAR in drug design.

Q & A

Q. What are the established synthetic routes for 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via multi-step protocols, often starting with pyrazole-4-carbaldehyde derivatives. Key methods include:

  • Vilsmeier-Haack formylation : Introduces the aldehyde group at the pyrazole C4 position under controlled acidic conditions (e.g., POCl₃/DMF) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3,4-dihydro-2H-1,5-benzodioxepin moiety .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux methods . Critical parameters include solvent choice (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How is this compound characterized for structural confirmation?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, confirming aldehyde functionality) .
  • NMR spectroscopy : Distinct signals for the benzodioxepin methylene protons (δ 4.2–4.4 ppm, multiplet) and pyrazole methyl group (δ 2.5 ppm, singlet) .
  • Mass spectrometry : Molecular ion peak (m/z ~300–310) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structural analogs exhibit:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
  • Anticancer potential : IC₅₀ of ~20 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction . Assays typically involve dose-response curves, colony formation tests, and flow cytometry for mechanistic insights .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

Response Surface Methodology (RSM) and factorial designs systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio):

  • A 2³ factorial design may identify interactions between reaction time, pH, and reagent stoichiometry .
  • Central Composite Design (CCD) optimizes yield by modeling non-linear relationships, reducing trial runs by 40–60% . Software tools like Minitab or Design-Expert analyze variance (ANOVA) to rank parameter significance .

Q. What computational strategies predict reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level):

  • Map transition states and activation energies for aldehyde functionalization steps .
  • Reaction path search algorithms : Combine force-field methods with ab initio calculations to propose viable intermediates . AI-driven simulations : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent polarity, temperature) .

Q. How do structural analogs influence reactivity and bioactivity?

Comparative studies using analogs reveal:

  • Electron-withdrawing groups (e.g., -Cl at benzodioxepin): Enhance electrophilicity of the aldehyde, improving cross-coupling yields by ~15% .
  • Methoxy substitutions : Increase lipophilicity (logP +0.5), boosting antimicrobial activity but reducing aqueous solubility . Structure-Activity Relationship (SAR) models correlate substituent effects with bioassay data .

Q. What methodologies address contradictory data in biological activity studies?

Contradictions (e.g., variable IC₅₀ values) are resolved via:

  • Purity validation : HPLC-MS to confirm >95% purity, eliminating impurities as confounding factors .
  • Dose-response standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times .
  • Meta-analysis : Pool data from multiple studies to identify outliers and consensus trends .

Q. How does reactor design impact scalability of synthesis?

Continuous-flow reactors : Improve heat/mass transfer, reducing byproduct formation (e.g., <5% vs. 15% in batch reactors) .

  • Microreactors : Enable rapid mixing and precise temperature control for sensitive intermediates . Scale-up criteria : Maintain geometric similarity (e.g., aspect ratio) and match Reynolds numbers to preserve reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.